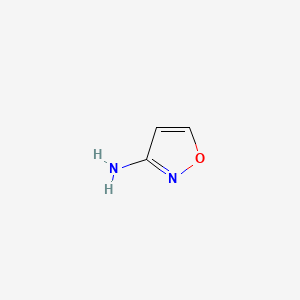
2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
説明
2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid is a derivative of tetrahydrocarbazole, a compound that belongs to the class of heterocycles known for their significance in medicinal chemistry. These compounds are structurally related to tetrazoles, which are often used as bioisosteric replacements for carboxylic acids due to their metabolic stability and beneficial physicochemical properties . Tetrahydrocarbazoles, such as the one , are of interest due to their potential applications in drug design and synthesis.
Synthesis Analysis
The synthesis of tetrahydrocarbazole derivatives can be achieved through various methods. One such method is the one-pot asymmetric synthesis, which involves a [3 + 3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids. This method has been shown to produce a series of optically active tetrahydrocarbazoles with high yields and excellent enantioselectivity . Additionally, multicomponent reactions (MCRs) offer a convergent approach to creating diverse tetrazole scaffolds, which are structurally related to tetrahydrocarbazoles, providing novelty and complexity in the synthesis process .
Molecular Structure Analysis
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid is characterized by the tetrahydrocarbazole core, which is a fused bicyclic ring system consisting of a benzene ring fused to a nine-membered carbazole ring. The presence of the carboxylic acid group at the 8-position introduces additional functionality that can be exploited in medicinal chemistry. The exact 3D conformations and binding modes of these compounds, however, are not fully understood and are an area of ongoing research .
Chemical Reactions Analysis
Reactions involving methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, which are closely related to the compound of interest, have been studied. These reactions with hydroxylamine hydrochloride and alcoholic KOH yield 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, while reactions in acetic acid produce methyl isoxazolo[5,4-a]carbazole-3-carboxylates. The reaction outcomes vary depending on the conditions, such as acidic or basic environments, leading to different products like 1-hydroxycarbazoles, tetrahydro-1H-carbazol-1-ones, and carbimido- or thiocarbimido-tetrahydrocarbazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid and its derivatives are influenced by the tetrahydrocarbazole core and the substituents attached to it. These properties include metabolic stability, which is a desirable trait in drug development. The presence of a carboxylic acid group contributes to the compound's acidity and potential for forming salts and esters, which can affect its solubility and bioavailability. The optically active forms of tetrahydrocarbazoles, obtained through asymmetric synthesis, also have specific optical properties that can be crucial for their activity as pharmaceutical agents .
科学的研究の応用
Anticorrosion Applications
2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid (THCZCA) shows promise as an anticorrosion agent for mild steel in abiotic and biotic environments. Studies demonstrate that THCZCA effectively suppresses mild steel corrosion in various media, suggesting its utility in corrosion prevention and protective coating applications (Nwankwo, Olasunkanmi, & Ebenso, 2018).
Anticancer Research
THCZCA derivatives have been explored for their potential anticancer properties. Research indicates that certain synthesized derivatives of THCZCA exhibit significant anticancer activity against specific cell lines, highlighting its potential in the development of new anticancer drugs (Chaudhary & Chaudhary, 2016).
Fluorescent Probes
Carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, related to THCZCA, have been synthesized and investigated as fluorescent probes. These derivatives display sensitivity to hydrogen bonding and polarity changes, making them useful in fluorescence-based sensing and imaging applications (Mitra et al., 2013).
Chemical Synthesis and Applications
THCZCA and its derivatives are utilized in various chemical synthesis processes. They are involved in the creation of fused ring structures around pyrrole and indole compounds, which have applications in materials science and pharmaceuticals (Yamashita et al., 2009). Additionally, these compounds have been used in the synthesis of diverse heteroaromatic compounds, demonstrating their versatility in organic synthesis (Yamashita, Hirano, Satoh, & Miura, 2009).
Bacterial Biotransformation
Research on the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, a compound related to THCZCA, provides insights into microbial degradation pathways. This knowledge is valuable in environmental biotechnology, particularly in the biodegradation of complex organic compounds (Waldau, Mikolasch, Lalk, & Schauer, 2009).
特性
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBJTDRFZSKTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366262 | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
CAS RN |
65764-56-9 | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research reveal about the corrosion inhibition properties of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid?
A1: While the provided abstract doesn't specifically mention 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid, it highlights the investigation of various carbazole derivatives as potential mild steel corrosion inhibitors []. The research likely explores how these carbazole derivatives, potentially including the compound in question, interact with the metal surface to hinder corrosion processes in both abiotic and biotic environments. This suggests that 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid could possess properties that make it suitable for further investigation as a corrosion inhibitor.
Q2: How might computational chemistry contribute to understanding the behavior of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid as a corrosion inhibitor?
A2: Computational methods could be valuable in studying 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid. Researchers could use techniques like molecular dynamics simulations to model the interaction between the compound and the metal surface []. This would provide insights into the adsorption mechanism, helping to understand how effectively the compound forms a protective layer against corrosive agents. Additionally, quantum chemical calculations could be used to determine the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to its ability to donate or accept electrons and therefore influence its interaction with the metal surface. This information could guide the design of more effective corrosion inhibitors based on similar chemical structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)






![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)



